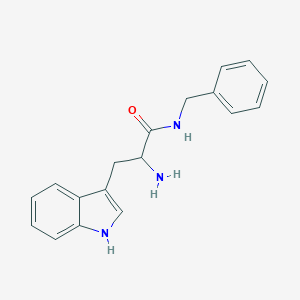![molecular formula C13H9ClN2OS B067610 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 178449-64-4](/img/structure/B67610.png)
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been synthesized using various methods, and its applications in scientific research have been investigated.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been studied in detail. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. The compound has also been found to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of reactive oxygen species (ROS) and inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Furthermore, this compound has been found to exhibit antiangiogenic activity by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments is its ability to selectively inhibit the growth of cancer cells. This makes it a potential candidate for developing anticancer drugs. Additionally, this compound has been found to exhibit low toxicity towards normal cells, which is an important factor in drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde. One of the potential directions is to investigate its use as a fluorescent probe for detecting metal ions. Another direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Furthermore, the development of more efficient synthesis methods for this compound can also be a potential future direction. Finally, the investigation of its potential use in the treatment of other diseases, such as inflammatory diseases, can also be a potential future direction.
In conclusion, 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of potential drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been reported in the literature using different methods. One of the common methods involves the reaction of 4-chloroaniline, methyl isothiocyanate, and 2-methylimidazole in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to give the final product. Another method involves the reaction of 2-methylimidazole-4-carboxaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been investigated for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
Número CAS |
178449-64-4 |
|---|---|
Fórmula molecular |
C13H9ClN2OS |
Peso molecular |
276.74 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9ClN2OS/c1-8-7-18-13-15-12(11(6-17)16(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Clave InChI |
ITXOUUVOKRGNSM-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)Cl |
Sinónimos |
6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)





![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
